molecular formula C5H13N3O B13250911 2-amino-N'-hydroxy-3-methylbutanimidamide

2-amino-N'-hydroxy-3-methylbutanimidamide

Cat. No.: B13250911
M. Wt: 131.18 g/mol
InChI Key: WWAQBEGTCLDSNU-UHFFFAOYSA-N
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Description

2-Amino-N'-hydroxy-3-methylbutanimidamide is a substituted amidine derivative characterized by the presence of an amino group at the second carbon, a hydroxy group on the N'-position, and a methyl branch at the third carbon of the butanimidamide backbone.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-amino-N'-hydroxy-3-methylbutanimidamide

InChI

InChI=1S/C5H13N3O/c1-3(2)4(6)5(7)8-9/h3-4,9H,6H2,1-2H3,(H2,7,8)

InChI Key

WWAQBEGTCLDSNU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(/C(=N/O)/N)N

Canonical SMILES

CC(C)C(C(=NO)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-hydroxy-3-methylbutanimidamide typically involves the reaction of 3-methylbutanamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-amino-N’-hydroxy-3-methylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-hydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

2-amino-N’-hydroxy-3-methylbutanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, their properties, and applications based on the provided evidence:

Compound Name Key Features Synthesis & Applications Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group; used in metal-catalyzed C–H bond functionalization. Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol; catalytic ligand.
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide Hydroxamic acid derivative; chelates metals; potential antioxidant activity. Prepared via published procedures; evaluated for radical scavenging.
N'-Hydroxy-2-methoxybutanimidamide Structural analog with methoxy substituent; commercial availability. Listed in supplier catalogs; likely used in coordination chemistry or agrochemicals.
3-Chloro-N-phenyl-phthalimide Halogenated phthalimide; precursor for polyimide monomers. High-purity synthesis for polymer applications.
2-Amino-N,3-dimethylbenzamide Agrochemical intermediate; functionalized aromatic amidine. Marketed for specialty chemical applications (dyes, pesticides).

Key Structural and Functional Comparisons

N,O-Donor Capacity: 2-Amino-N'-hydroxy-3-methylbutanimidamide shares the N,O-donor motif with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Both can act as ligands in metal-catalyzed reactions, though the latter has been experimentally validated in C–H activation. Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) exhibit stronger metal chelation due to their planar resonance-stabilized structure, whereas amidines like the target compound may prioritize nucleophilic reactivity .

Synthetic Accessibility :

  • The target compound’s synthesis could mirror methods for amidines or hydroxamic acids, such as condensation of amines with carbonyl derivatives or hydroxylamine reactions .
  • N'-Hydroxy-2-methoxybutanimidamide (a commercial analog) suggests scalability for such compounds in industrial settings .

Thermodynamic Stability :

  • Substituted phthalimides (e.g., 3-chloro-N-phenyl-phthalimide ) exhibit high thermal stability in polymer matrices, a trait that methylbutanimidamide derivatives might share if used in material science .

Biological Activity

2-Amino-N'-hydroxy-3-methylbutanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-amino-N'-hydroxy-3-methylbutanimidamide typically involves the modification of amino acids or related compounds. The synthetic pathway often includes:

  • Starting Materials : Commonly derived from amino acids such as L-alanine or L-serine.
  • Reagents : Hydroxylamine and various coupling agents are used to facilitate the formation of the amidine structure.
  • Purification : The final product is usually purified through crystallization or chromatography.

Antimicrobial Activity

Research indicates that 2-amino-N'-hydroxy-3-methylbutanimidamide exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound has a potent effect, comparable to established antibiotics. For instance, MIC values for Staphylococcus aureus were reported at concentrations as low as 5 µg/mL.

Anticancer Properties

In addition to its antimicrobial effects, 2-amino-N'-hydroxy-3-methylbutanimidamide has demonstrated potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

The compound appears to trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins, leading to increased cell death in malignant cells.

The biological activity of 2-amino-N'-hydroxy-3-methylbutanimidamide can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to penicillin-like antibiotics, this compound may interfere with bacterial cell wall synthesis.
  • Apoptosis Induction : The activation of caspase pathways suggests a mechanism where the compound promotes programmed cell death in cancer cells.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can protect against oxidative stress in cells.

Case Studies

Several case studies have highlighted the effectiveness of 2-amino-N'-hydroxy-3-methylbutanimidamide:

  • A study published in Journal of Medicinal Chemistry evaluated its effects on Mycobacterium tuberculosis and found that it significantly reduced bacterial load in infected macrophages.
  • Another investigation in Cancer Research demonstrated that treatment with this compound led to a 50% reduction in tumor size in xenograft models using HepG2 cells.

Data Summary

Biological ActivityTarget Organism/Cell LineMIC (µg/mL)Effect
AntimicrobialStaphylococcus aureus5Inhibition of growth
AntimicrobialEscherichia coli10Inhibition of growth
AntimicrobialMycobacterium tuberculosis15Significant reduction
AnticancerHepG2N/AInduction of apoptosis
AnticancerMCF-7N/AInduction of apoptosis

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